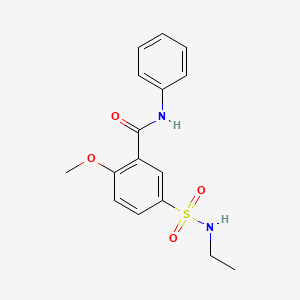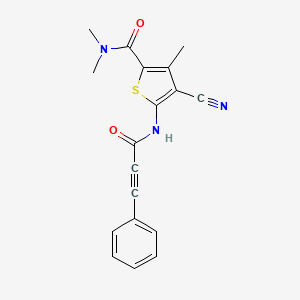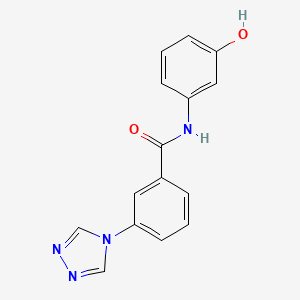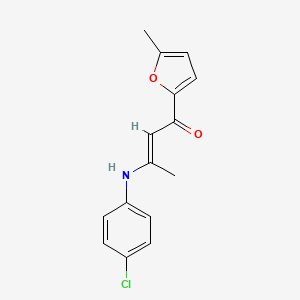![molecular formula C22H26N4O B5285174 3-(3-naphthalen-1-yl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-N-propan-2-ylpropanamide](/img/structure/B5285174.png)
3-(3-naphthalen-1-yl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-N-propan-2-ylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-naphthalen-1-yl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-N-propan-2-ylpropanamide is a complex organic compound that features a naphthalene ring fused with a pyrazolopyridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-naphthalen-1-yl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-N-propan-2-ylpropanamide typically involves multiple steps One common approach starts with the preparation of the naphthalene derivative, followed by the construction of the pyrazolopyridine core
Naphthalene Derivative Preparation: The naphthalene ring is often functionalized through electrophilic aromatic substitution reactions.
Pyrazolopyridine Core Construction: This step involves cyclization reactions, often using hydrazine derivatives and aldehydes or ketones.
Propanamide Introduction: The final step typically involves amidation reactions, where the amine group reacts with a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-(3-naphthalen-1-yl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-N-propan-2-ylpropanamide can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinones.
Reduction: The pyrazolopyridine core can be reduced under hydrogenation conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Naphthoquinones and other oxidized derivatives.
Reduction: Reduced forms of the pyrazolopyridine core.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(3-naphthalen-1-yl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-N-propan-2-ylpropanamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and potential biological activity.
Materials Science: Used in the development of organic semiconductors and other advanced materials.
Biological Research: Studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-(3-naphthalen-1-yl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-N-propan-2-ylpropanamide involves its interaction with specific molecular targets. The naphthalene ring can intercalate with DNA, while the pyrazolopyridine core can inhibit enzyme activity by binding to the active site. The propanamide group may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Naphthopyrans: Compounds with similar naphthalene-based structures.
Pyrazolopyridines: Compounds with similar core structures but different substituents.
Indole Derivatives: Compounds with similar biological activities.
Uniqueness
3-(3-naphthalen-1-yl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-N-propan-2-ylpropanamide is unique due to its combination of a naphthalene ring, pyrazolopyridine core, and propanamide group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(3-naphthalen-1-yl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-N-propan-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O/c1-15(2)23-21(27)11-13-26-12-10-20-19(14-26)22(25-24-20)18-9-5-7-16-6-3-4-8-17(16)18/h3-9,15H,10-14H2,1-2H3,(H,23,27)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTNNIYTULGCFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCN1CCC2=C(C1)C(=NN2)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-N-{2-[cyclopentyl(methyl)amino]ethyl}-N,4-dimethylpyrimidine-5-carboxamide](/img/structure/B5285096.png)

![1'-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5285113.png)

![4-(2-phenyl-1,3-thiazol-4-yl)-1-oxaspiro[4.4]nonan-2-one](/img/structure/B5285132.png)

![N-[1-(4-methoxyphenyl)ethyl]-3-methylbenzamide](/img/structure/B5285150.png)
![1-(cyclohexylmethyl)-N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5285153.png)
![methyl 4-[[(Z)-3-(4-fluorophenyl)-3-oxoprop-1-enyl]amino]benzoate](/img/structure/B5285157.png)

![2-hydroxy-3-methyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)butanamide](/img/structure/B5285181.png)
![N-(2,4-dimethylphenyl)-N'-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5285191.png)
![6-fluoro-4-{[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]carbonyl}quinolin-2(1H)-one](/img/structure/B5285195.png)
